5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a cyclopentylpiperazinyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, cyclopentylpiperazinyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, 4-chlorophenylboronic acid, cyclopentylpiperazine, and methyl iodide. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents, bases like K2CO3, and catalysts like Pd/C.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the cyclopentylpiperazinyl group, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H34ClN5 |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H34ClN5/c1-18-24(19-9-11-20(27)12-10-19)25-28-22(26(2,3)4)17-23(32(25)29-18)31-15-13-30(14-16-31)21-7-5-6-8-21/h9-12,17,21H,5-8,13-16H2,1-4H3 |
InChI Key |
HMVSSUCCMAFGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C5CCCC5 |
Origin of Product |
United States |
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